molecular formula C17H24N2O2 B2683994 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide CAS No. 1706135-57-0

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2683994
CAS No.: 1706135-57-0
M. Wt: 288.391
InChI Key: WVXNVWRILZRITF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide is a chemical compound with potential therapeutic applications. It is characterized by the presence of an indole moiety, which is a significant heterocyclic system in natural products and drugs. This compound is of interest due to its unique chemical structure and potential biological activities.

Mechanism of Action

    Target of action

    Indole derivatives are known to bind with high affinity to multiple receptors

    Mode of action

    The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on the targets of “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide” or “N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]cyclopentanecarboxamide”, it’s difficult to say how this compound interacts with its targets.

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. Factors such as the compound’s structure, formulation, route of administration, and individual patient characteristics can all influence these properties

    Result of action

    The molecular and cellular effects of indole derivatives can include a variety of outcomes, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

    Action environment

    Environmental factors can influence the action, efficacy, and stability of a compound. These can include factors such as temperature, pH, presence of other compounds, and individual patient characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the reaction of 1-methylindole with appropriate reagents to introduce the hydroxyethyl and cyclopentanecarboxamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification methods to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-19-9-8-13-10-14(6-7-15(13)19)16(20)11-18-17(21)12-4-2-3-5-12/h6-7,10,12,16,20H,2-5,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXNVWRILZRITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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